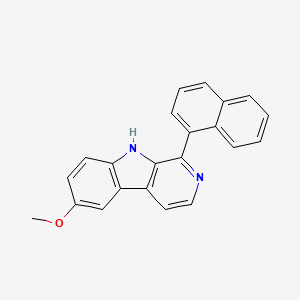
SP-141
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C22H16N2O . It has been studied for its potential therapeutic effects in breast cancer models .
Molecular Structure Analysis
The molecular structure of “6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” consists of a pyrido[3,4-b]indole core with a methoxy group at the 6-position and a naphthalen-1-yl group at the 1-position .科学研究应用
稻瘟病菌感染抑制
SP-141已被发现靶向Trs85,Trs85是转运蛋白颗粒III复合物的亚基,对稻瘟病菌Magnaporthe oryzae的附着器介导的感染至关重要 {svg_1}. 通过影响自噬和Trs85-Ypt1相互作用,this compound已显示出显著的抑制稻瘟病菌感染的能力 {svg_2}. 这表明this compound具有控制稻瘟病的潜力 {svg_3}.
广谱抗真菌剂
除了对稻瘟病菌的特定作用外,this compound还表现出作为广谱抗真菌剂的广泛潜力 {svg_4}. 这意味着它可以有效地对抗各种真菌病原体,使其成为对抗真菌病的宝贵工具 {svg_5}.
MDM2放射性示踪剂的开发
This compound已被研究用于开发针对鼠双微体2 (MDM2)的放射性示踪剂,MDM2是p53肿瘤抑制蛋白的负调节因子 {svg_6}. MDM2在几种人类癌症中过表达,并且已经探索了基于this compound的18F标记化合物的开发,用于通过正电子发射断层扫描(PET)成像肿瘤MDM2表达水平 {svg_7}.
抑制乳腺癌
This compound已显示出强大的体外和体内抗乳腺癌活性 {svg_8}. 虽然需要进一步研究,但数据表明this compound是一种针对乳腺癌的新型靶向疗法 {svg_9}.
作用机制
Target of Action
SP-141, also known as 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, primarily targets the MDM2 oncogene . MDM2 is a critical regulator of the p53 tumor suppressor protein, and its overexpression or hyperactivation has been associated with a variety of cancers .
Mode of Action
This compound directly binds to MDM2 with high affinity . This binding inhibits MDM2 expression and induces its autoubiquitination and proteasomal degradation . The degradation of MDM2 leads to the accumulation of p53, a protein that plays a crucial role in preventing cancer formation .
Biochemical Pathways
The interaction between this compound and MDM2 affects the p53 pathway . When MDM2 is inhibited, the levels of p53 increase, leading to cell cycle arrest and apoptosis . In addition, this compound has been found to target Trs85, a subunit of the transport protein particle III complex, which regulates autophagy through Ypt1, a small guanosine triphosphatase protein .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice . It was found that this compound has a short half-life in plasma and wide tissue distribution . .
Result of Action
The action of this compound results in potent anti-cancer activity. It has been shown to attenuate the growth of breast cancer xenograft tumors and impair liposarcoma growth in vitro and in human xenograft models . In addition, this compound has demonstrated substantial capacity to effectively inhibit infection caused by the rice blast fungus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability . .
未来方向
生化分析
Biochemical Properties
SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . This compound has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, this compound induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In breast cancer models, this compound has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, this compound inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, this compound has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, this compound significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of this compound on cellular function include the induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, this compound administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, this compound exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of this compound within cells are influenced by its binding to MDM2 and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. This compound has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles .
属性
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]
A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []
A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]
A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]
A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []
A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []
A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.
A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []
A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]
A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []
ANone: No, SP141 has not yet progressed to clinical trials based on the available information.
A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

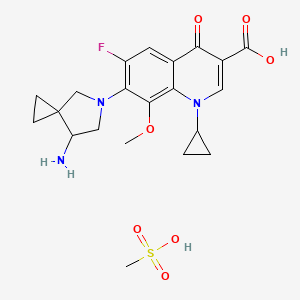

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

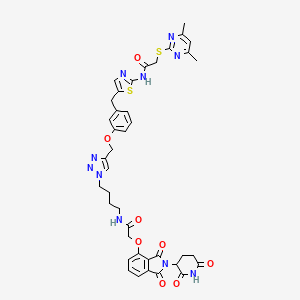
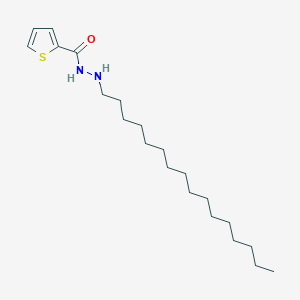
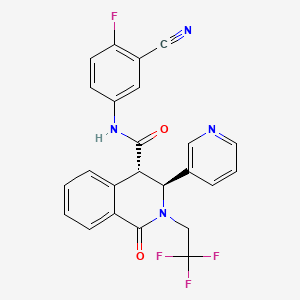
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

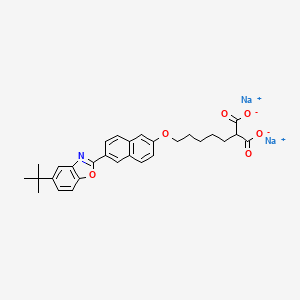
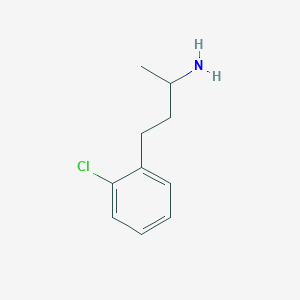
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)